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Compound of Interest

Compound Name: Menthyl isovalerate

CAS No.: 89-47-4

Cat. No.: B1211027

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for menthyl
isovalerate, an ester known for its applications in flavors, fragrances, and pharmaceutical

formulations. This document details the available mass spectrometry data and provides

established experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data.

Molecular Structure and Properties
Menthyl isovalerate is the ester formed from menthol and isovaleric acid. It is a colorless, oily

liquid with a characteristic menthol-like aroma.

IUPAC Name: [(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] 3-methylbutanoate Molecular

Formula: C15H28O2 Molecular Weight: 240.38 g/mol
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While comprehensive, experimentally verified 1H NMR, 13C NMR, and IR spectra for menthyl
isovalerate are not readily available in the public domain, this section presents the available

mass spectrometry data. Expected characteristic NMR and IR data are also discussed based

on the molecular structure.

Mass Spectrometry (MS)
The mass spectrum of menthyl isovalerate provides valuable information about its molecular

weight and fragmentation pattern upon electron ionization.

Table 1: Mass Spectrometry Data for Menthyl Isovalerate

m/z Relative Intensity (%) Plausible Fragment

41 100 C3H5+

43 95 C3H7+ or CH3CO+

55 85 C4H7+

57 60 C4H9+

71 30 C5H11+

81 50 C6H9+

83 45 C6H11+

95 40 C7H11+

138 35
[C10H18]+• (Menthyl cation

radical)

240 5 [M]+• (Molecular ion)

Data is interpreted from available mass spectra of menthyl isovalerianate, a synonym for

menthyl isovalerate.

A proposed fragmentation pathway for menthyl isovalerate in mass spectrometry is illustrated

below.
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Proposed Mass Spectrometry Fragmentation of Menthyl Isovalerate

Menthyl Isovalerate
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Figure 1: Proposed MS fragmentation pathway of Menthyl Isovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for menthyl isovalerate are not available, the expected chemical shifts

for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on its structure.

Table 2: Predicted ¹H NMR Chemical Shifts for Menthyl Isovalerate
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Proton
Predicted Chemical Shift

(ppm)
Multiplicity

Protons on isovalerate methyl

groups
0.9 - 1.0 Doublet

Protons on menthyl methyl

groups
0.7 - 0.9 Doublet

Methylene protons of

isovalerate
2.0 - 2.2 Multiplet

Methine proton of isovalerate 2.1 - 2.3 Multiplet

Proton on carbon bearing the

ester oxygen
4.5 - 4.9 Multiplet

Other menthyl ring protons 1.0 - 2.0 Multiplets

Table 3: Predicted ¹³C NMR Chemical Shifts for Menthyl Isovalerate

Carbon Predicted Chemical Shift (ppm)

Isovalerate methyl carbons 22 - 23

Menthyl methyl carbons 16 - 22

Isovalerate methylene carbon 43 - 44

Isovalerate methine carbon 25 - 26

Carbonyl carbon 172 - 174

Carbon bearing the ester oxygen 74 - 75

Other menthyl ring carbons 20 - 50

Infrared (IR) Spectroscopy
The IR spectrum of menthyl isovalerate is expected to show characteristic absorption bands

for an ester.
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Table 4: Expected IR Absorption Bands for Menthyl Isovalerate

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

C-H (alkane) 2850 - 3000 Strong

C=O (ester) 1735 - 1750 Strong

C-O (ester) 1150 - 1250 Strong

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of a liquid ester like

menthyl isovalerate.

NMR Spectroscopy (¹H and ¹³C)
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid

sample.

Sample Preparation:

Dissolve 5-25 mg of menthyl isovalerate in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the magnetic field to achieve optimal homogeneity and resolution.
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Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio. For quantitative

measurements, a longer relaxation delay (D1) is necessary.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to singlets for each unique carbon. A larger number of scans is typically required

for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Perform baseline correction to obtain a flat baseline.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different

types of protons.

Reference the spectrum to the internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211027?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy Experimental Workflow
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Figure 2: General workflow for NMR spectroscopy.
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Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a liquid sample.

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Sample Application:

Place a small drop of neat menthyl isovalerate directly onto the surface of the ATR

crystal, ensuring complete coverage of the crystal.

Data Acquisition:

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing and Cleaning:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the major absorption peaks.

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and

a soft tissue to remove all traces of the sample.
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ATR-FTIR Spectroscopy Experimental Workflow
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Figure 3: General workflow for ATR-FTIR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for separating and identifying volatile compounds.

Sample Preparation:

Prepare a dilute solution of menthyl isovalerate in a volatile organic solvent (e.g.,

dichloromethane or hexane). A typical concentration is around 1 mg/mL.

For trace analysis, headspace solid-phase microextraction (HS-SPME) can be employed

to extract and concentrate the analyte from the sample matrix.

Instrument Setup:

Gas Chromatograph (GC):

Install an appropriate capillary column (e.g., a non-polar DB-5ms or similar).

Set the oven temperature program. A typical program might start at a low temperature

(e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few

minutes to ensure all components elute.

Set the injector temperature (e.g., 250 °C) and use a split or splitless injection mode

depending on the sample concentration.

Use helium as the carrier gas at a constant flow rate.

Mass Spectrometer (MS):

Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g.,

280 °C).

Operate in electron ionization (EI) mode at 70 eV.

Set the mass analyzer to scan over a suitable mass range (e.g., m/z 40-400).

Data Acquisition:

Inject a small volume (typically 1 µL) of the prepared sample into the GC.
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The instrument software will acquire the total ion chromatogram (TIC) and the mass

spectrum for each eluting peak.

Data Analysis:

Identify the peak corresponding to menthyl isovalerate in the TIC based on its retention

time.

Analyze the mass spectrum of this peak and compare it to a library of known spectra (e.g.,

NIST) for confirmation.

Interpret the fragmentation pattern to further confirm the structure.

This guide provides a foundation for the spectroscopic analysis of menthyl isovalerate. While

specific NMR and IR data are pending public availability, the provided information on mass

spectrometry and the detailed experimental protocols offer a robust framework for researchers

in the field.

To cite this document: BenchChem. [Spectroscopic Analysis of Menthyl Isovalerate: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211027/docs#spectroscopic-analysis-of-menthyl-
isovalerate-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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